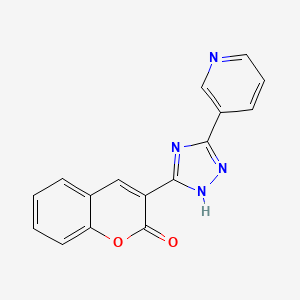

3-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O2/c21-16-12(8-10-4-1-2-6-13(10)22-16)15-18-14(19-20-15)11-5-3-7-17-9-11/h1-9H,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFNXXRDGYIFFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NN3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the synthesis may start with the preparation of a pyridine derivative, followed by the formation of a triazole ring through cyclization reactions involving hydrazine and carbonyl compounds. The final step often involves the formation of the chromenone ring through cyclization and condensation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

3-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution reactions may yield various substituted products .

Scientific Research Applications

Anticancer Activity

Recent research highlights the potential of this compound as an anticancer agent. The triazole moiety is known for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

- Mechanism of Action : The triazole ring can interact with biological targets such as enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis. For instance, derivatives containing the triazole group have demonstrated significant inhibitory effects on telomerase activity in gastric cancer cell lines .

-

Case Studies :

- A study by Zhang et al. synthesized various triazole derivatives and evaluated their anticancer activities against multiple cell lines, showing promising results with IC50 values significantly lower than standard chemotherapeutics .

- Another investigation demonstrated that compounds with similar structural features exhibited potent activity against leukemia and melanoma cell lines, suggesting a broad-spectrum anticancer potential .

Antimicrobial Properties

The compound has also been studied for its antimicrobial properties, particularly against bacterial and fungal strains.

- Antibacterial Activity : Triazole derivatives have been reported to exhibit strong antibacterial effects due to their ability to disrupt bacterial cell wall synthesis. For example, studies have shown that pyridine-containing triazoles possess enhanced activity against resistant bacterial strains .

-

Research Findings :

- A recent publication highlighted the synthesis of novel triazole derivatives that displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria .

- In vitro studies indicated that these compounds could serve as effective alternatives to conventional antibiotics in treating resistant infections .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound is another area of interest.

- Mechanism : The chromenone portion of the molecule is known for its anti-inflammatory properties, which may be enhanced by the presence of the triazole ring. This combination can inhibit pro-inflammatory cytokines and pathways involved in inflammation .

- Case Studies :

Summary Table of Applications

| Application | Mechanism | Key Findings |

|---|---|---|

| Anticancer | Inhibits telomerase; induces apoptosis | Significant IC50 values against cancer cell lines |

| Antimicrobial | Disrupts bacterial cell wall synthesis | Effective against resistant bacterial strains |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Potential therapeutic agent for inflammatory diseases |

Mechanism of Action

The mechanism of action of 3-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Key Observations

Enzyme Inhibition: The 3a–g series (phenyl-thione-triazole-coumarin) exhibits strong acetylcholinesterase (AChE) inhibition (IC₅₀ ~ 0.8–2.1 μM), outperforming the thiadiazole-based 4a–g series (IC₅₀ ~ 5–10 μM) . The pyridine substituent in the target compound may enhance AChE binding via polar interactions, but experimental validation is lacking. Thiadiazole derivatives (e.g., 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one) show antifungal activity, suggesting that triazole-thiadiazole hybrids could be optimized for dual enzyme-microbial targeting .

Antifungal Activity :

- Triazole-coumarin hybrids with methoxy linkers (e.g., ) demonstrate MIC₉₀ values of 8–16 μg/mL against Candida albicans, comparable to fluconazole . The pyridine group in the target compound may improve cell permeability, but this requires verification.

Structural and Solubility Considerations :

- The pyridine ring in 3-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one likely enhances water solubility compared to phenyl-substituted analogues (e.g., 3a–g series) .

- Fluorinated derivatives (e.g., patent compounds in and ) exhibit higher metabolic stability but face challenges in synthesis and purification due to steric hindrance .

Biological Activity

The compound 3-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The findings are supported by various studies and data tables summarizing key research results.

Chemical Structure and Properties

The compound features a coumarin backbone substituted with a pyridinyl triazole moiety. Its chemical formula is with a molecular weight of approximately 326.37 g/mol. The structural complexity allows for diverse interactions within biological systems.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, a related compound with a similar structure showed promising activity against Gram-positive bacteria, indicating that the triazole ring might enhance the antimicrobial efficacy of the coumarin scaffold .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| 3-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one | TBD | TBD |

Anti-inflammatory Effects

Coumarins have been noted for their anti-inflammatory properties. Research indicates that certain coumarin derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The specific mechanism often involves the suppression of NF-kB signaling pathways .

Table 2: Anti-inflammatory Activity of Coumarin Derivatives

| Compound Name | Inflammatory Marker Inhibition | Concentration (µM) |

|---|---|---|

| Compound C | TNF-α | 10 |

| Compound D | IL-6 | 20 |

| 3-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one | TBD | TBD |

Anticancer Properties

The anticancer potential of coumarin derivatives has been extensively studied. For example, some derivatives have shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest . The specific activity of 3-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one remains to be fully elucidated.

Case Study: Anticancer Activity

In a study evaluating various coumarin derivatives against breast cancer cells, one derivative demonstrated IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced efficacy. This highlights the potential for developing this compound as an anticancer agent.

Pharmacokinetics and ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) profile is crucial for understanding the therapeutic potential of any compound. Preliminary studies suggest that coumarins are generally well absorbed with significant hepatic metabolism .

Table 3: ADME Properties of Coumarin Derivatives

| Property | Observed Value |

|---|---|

| Bioavailability | ~52% |

| Half-life | TBD |

| Metabolism | Hepatic |

Q & A

Q. What are the standard synthetic routes for preparing 3-(5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)-2H-chromen-2-one?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving cyclocondensation and functional group modifications. For example:

- Step 1 : Reacting 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-thiol with a coumarin derivative (e.g., 3-bromo-2H-chromen-2-one) under nucleophilic substitution conditions.

- Step 2 : Purification via column chromatography (e.g., using silica gel) and characterization by H/C NMR and HRMS to confirm structural integrity .

- Key reagents : Alkyl halides, thiols, and bases like triethylamine.

Table 1 : Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | DMF, 80°C, 12h | 71–87 | ≥97% | |

| 2 | EtOH, reflux, 6h | 43–53 | ≥97% |

Q. How is crystallographic data for this compound analyzed?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard.

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) at 100 K.

- Structure refinement : Employ SHELXL (for small molecules) or SHELXPRO (macromolecules) with R-factors < 0.05 .

- Validation : Check for mean σ(C–C) bonds (target: <0.002 Å) and data-to-parameter ratios > 15 .

Advanced Research Questions

Q. How can computational docking predict the biological activity of this compound?

Methodological Answer: Molecular docking (e.g., Glide software) screens ligand-receptor interactions:

- Protein preparation : Optimize the target (e.g., Mycobacterium tuberculosis enzyme) using the OPLS4 force field.

- Grid generation : Define active sites using co-crystallized ligands.

- Docking parameters : Use extra-precision (XP) mode to score binding affinities (ΔG < -8 kcal/mol suggests strong binding) .

- Validation : Compare docking poses with experimental bioactivity data (e.g., IC values from growth inhibition assays) .

Q. How are structural contradictions resolved in NMR and crystallographic data?

Methodological Answer: Discrepancies between solution-state (NMR) and solid-state (SC-XRD) data arise from conformational flexibility.

- NMR analysis : Use H-H COSY and NOESY to identify dynamic regions (e.g., triazole ring puckering).

- Crystallography : Compare unit cell parameters with DFT-optimized geometries.

- Case study : For 1,2,4-triazole derivatives, torsional angles in SC-XRD may deviate by ±5° from NMR-derived models due to crystal packing forces .

Q. What strategies optimize regioselectivity in triazole-coumarin hybrid synthesis?

Methodological Answer: Regioselectivity is controlled via:

- Catalysis : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to favor 1,4-disubstituted triazoles.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the coumarin C3 position .

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) to direct coupling .

Q. How does coordination chemistry expand the functionality of this compound?

Methodological Answer: The pyridinyl-triazole moiety acts as a polydentate ligand for metal ions (e.g., Zn, Cd):

- Synthesis : React with metal salts (e.g., Zn(NO)) in hydrothermal conditions (120°C, 24h).

- Characterization : Analyze coordination polymers via SC-XRD and luminescence spectroscopy.

- Applications : Metal-organic frameworks (MOFs) derived from this ligand show CO sorption selectivity due to intrachain cavities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.